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Compound of Interest

Compound Name: 4-Bromo-3-methylaniline

Cat. No.: B1294692

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Bromo-3-methylaniline (CAS No. 6933-10-4). The information presented herein
is crucial for the unambiguous identification, characterization, and quality control of this
important chemical intermediate in research and development settings, particularly in the
synthesis of pharmaceuticals and other bioactive molecules. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
experimental protocols and data interpretation.

Chemical Structure and Properties

o |[UPAC Name: 4-Bromo-3-methylaniline

e Synonyms: 4-Bromo-m-toluidine, 5-Amino-2-bromotoluene
e CAS Number: 6933-10-4[1]

e Molecular Formula: C7HsBrN

e Molecular Weight: 186.05 g/mol [1]

o Appearance: Off-white to grey to light brown powder

e Melting Point: 79-83 °C
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Spectroscopic Data

The following sections present the key spectroscopic data for 4-Bromo-3-methylaniline,
organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (*3C
NMR) atoms.

2.1.1 *H NMR Spectroscopy

The *H NMR spectrum of 4-Bromo-3-methylaniline provides characteristic signals for the
aromatic protons, the methyl group protons, and the amine protons.
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Data sourced from a synthetic procedure for 4-Bromo-3-methylaniline.[2]

2.1.2 3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of distinct carbon environments in the molecule.
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Chemical Shift (8) ppm Assighment
147.46 C-NH:z
132.71 C-Br

132.21 Ar-C

131.57 Ar-CH
127.77 Ar-CH
122.44 Ar-C

120.14 Ar-CH

43.34 -CHs

Note: Specific assignments for all aromatic carbons require further 2D NMR analysis. The
provided assignments are based on typical chemical shift ranges for substituted benzenes.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption
of infrared radiation, which excites molecular vibrations.

Wavenumber (cm—?) Intensity Assignment

3400 - 3300 Medium N-H stretching (amine)

3100 - 3000 Medium C-H stretching (aromatic)
2950 - 2850 Medium C-H stretching (methyl)

1620 - 1580 Strong C=C stretching (aromatic ring)
1475 - 1450 Medium C-H bending (methyl)

1250 - 1000 Strong C-N stretching

850 - 750 Strong C-H out-of-plane bending

700 - 500 Strong C-Br stretching
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Note: This is a representative table of expected absorptions based on the functional groups
present in 4-Bromo-3-methylaniline.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The data presented here is
from Gas Chromatography-Mass Spectrometry (GC-MS).

mlz Relative Intensity (%) Assignment

187 High [M+2]*+ (7°Br isotope)
185 High [M]* (BBr isotope)
106 High M - Br]*

Data sourced from PubChem, indicating the most prominent peaks.[3] The presence of
bromine is clearly indicated by the characteristic isotopic pattern of the molecular ion peak at
m/z 185 and 187, with approximately equal intensities.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3-methylaniline in about
0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in an NMR tube.

e Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a wider spectral width (e.g., 0-220 ppm), a longer relaxation
delay (e.g., 2-5 seconds), and a larger number of scans compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)

e Sample Preparation:

o Grind a small amount (1-2 mg) of 4-Bromo-3-methylaniline with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,
homogeneous powder is obtained.[4]

o Transfer the powder to a pellet die.

o Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons)
for several minutes to form a transparent or translucent pellet.[5]

» Data Acquisition:
o Place the KBr pellet in the sample holder of an FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o A background spectrum of a pure KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a gas chromatograph (GC-MS) for separation and purification before analysis. The
sample is vaporized in the ion source.
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« lonization: The gaseous sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 4-Bromo-3-methylaniline.
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Caption: Workflow for the spectroscopic characterization of 4-Bromo-3-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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